Cas no 1005299-36-4 (N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1005299-36-4x500.png)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide
- N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide
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- インチ: 1S/C20H18N2O3S2/c23-20(19-9-5-13-26-19)21-16-11-10-15-6-4-12-22(18(15)14-16)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23)
- InChIKey: DCODLXVOXPEJRF-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC3=C(C=C2)CCCN3S(C2=CC=CC=C2)(=O)=O)=O)SC=CC=1
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2051-0048-2mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide |
1005299-36-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2051-0048-2μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide |
1005299-36-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2051-0048-5μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide |
1005299-36-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2051-0048-10μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide |
1005299-36-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2051-0048-100mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide |
1005299-36-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F2051-0048-15mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide |
1005299-36-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2051-0048-4mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide |
1005299-36-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2051-0048-20μmol |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide |
1005299-36-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2051-0048-10mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide |
1005299-36-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2051-0048-20mg |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide |
1005299-36-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamideに関する追加情報
Professional Introduction to N-[1-(benzenesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide]
N-[1-(benzenesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide] (CAS No. 1005299-36-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a convergence of multiple chemical moieties that contribute to its unique pharmacological properties. The presence of both benzenesulfonyl and thiophene-2-carboxamide functional groups within its framework suggests potential applications in the development of novel therapeutic agents.
The benzenesulfonyl group is well-known for its role as a pharmacophore in various bioactive molecules, often contributing to binding affinity and metabolic stability. In contrast, the thiophene-2-carboxamide moiety introduces a thiophene ring system, which is frequently employed in medicinal chemistry due to its ability to modulate biological pathways. The combination of these two groups within N-[1-(benzenesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide] creates a versatile scaffold that may exhibit multifaceted interactions with biological targets.
In recent years, there has been a growing interest in the development of heterocyclic compounds for their potential therapeutic applications. Heterocycles such as tetrahydroquinoline and thiophene have been extensively studied for their role in modulating various biological processes. The incorporation of these heterocyclic systems into pharmaceutical candidates has led to the discovery of several drugs with significant clinical efficacy. N-[1-(benzenesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide] embodies this trend by integrating multiple pharmacologically relevant moieties into a single molecular entity.
The synthesis of N-[1-(benzenesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide] involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the functionalization of the tetrahydroquinoline core followed by the introduction of the benzenesulfonyl group. Subsequent steps involve the incorporation of the thiophene-2-carboxamide moiety through amide bond formation. This synthetic route underscores the compound's feasibility for large-scale production and further derivatization.
The pharmacological potential of N-[1-(benzenesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide] has been explored in several preclinical studies. These investigations have focused on its interactions with various biological targets, including enzymes and receptors involved in inflammatory and immunomodulatory pathways. Preliminary findings suggest that this compound may exhibit inhibitory activity against key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response.
1005299-36-4 (N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide) 関連製品
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